molecular formula C20H17N5O4S B2961233 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide CAS No. 923245-20-9

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Numéro de catalogue: B2961233
Numéro CAS: 923245-20-9
Poids moléculaire: 423.45
Clé InChI: NFSNDNJBPRNLMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for investigations involving phosphodiesterase 4 (PDE4) inhibition. Compounds featuring the imidazo[1,2-a]pyrimidine scaffold, such as this one, have been identified as novel PDE4 inhibitors with potential therapeutic applications . PDE4 is a critical intracellular enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) and represents a prominent target for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and neurological disorders . The core imidazo[1,2-a]pyrimidine structure is known to form key hydrogen bonds with residue Gln369 and π-π stacking interactions with Phe372 in the catalytic domain of PDE4D, which are characteristic binding modes for inhibitors of this enzyme . The structural features of this compound, including the sulfonamide linker and the nitro-substituted benzene ring, are typical modifications explored in structure-activity relationship (SAR) studies to optimize potency and metabolic stability . Researchers can utilize this compound as a valuable chemical tool or a starting point for the design and synthesis of novel bioactive molecules targeting PDE4 and related pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Propriétés

IUPAC Name

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSNDNJBPRNLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Kinase Inhibitors with Imidazo[1,2-a]pyrimidine Moieties

Inhibitor 203 (2-{imidazo[1,2-a]pyrimidin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide:

  • Structural Difference : Replaces the sulfonamide group with a benzamide backbone and introduces a trifluoromethyl substituent.
  • Activity: Exhibits reduced potency compared to its non-nitrogenated analogs due to substitution at the C-8 position of the pyrimidine ring, highlighting the sensitivity of kinase binding to heterocyclic modifications .

Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide):

  • Structural Difference : Features a benzamide core with a pyrimidine-amine linkage instead of a sulfonamide-nitrobenzene system.
  • Activity : A potent DDR1/2 and BCR-ABL inhibitor, but lacks selectivity due to its broad kinase profile .
  • Key Insight : The sulfonamide group in the target compound may confer distinct selectivity or pharmacokinetic properties compared to nilotinib’s benzamide scaffold.
Sulfonamide Derivatives with Heterocyclic Systems

Compound CF7 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide):

  • Structural Difference : Substitutes the imidazo[1,2-a]pyrimidine with a pyrimidin-2-yl sulfamoyl group and incorporates a dioxoisoindoline moiety.
  • Properties : Molecular weight = 493.53 g/mol, melting point = 83°C, yield = 76%. The dioxoisoindoline group may improve solubility but reduce kinase affinity compared to the target compound’s imidazo[1,2-a]pyrimidine .

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide :

  • Structural Difference : Replaces pyrimidine with pyridine in the heterocycle and uses a simpler methanesulfonamide group.
  • Properties : Molecular weight = 287.34 g/mol. The pyridine-based analog likely exhibits lower kinase inhibition potency than the pyrimidine-containing target compound due to reduced hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target Potency/Selectivity Notes
Target Compound C₂₁H₁₈N₄O₄S 434.46* Nitrobenzene-sulfonamide, imidazo[1,2-a]pyrimidine Kinases (inferred) Hypothesized selective DDR1/2 inhibition
Inhibitor 203 C₃₀H₂₈F₃N₅O 555.58 Benzamide, trifluoromethyl, imidazo[1,2-a]pyrimidine Kinases Reduced potency due to C-8 substitution
Nilotinib C₂₈H₂₂F₃N₇O 529.52 Benzamide, pyrimidine-amine, trifluoromethyl DDR1/2, BCR-ABL Broad kinase activity, low selectivity
Compound CF7 C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindoline, pyrimidin-2-yl sulfamoyl Not specified High yield (76%), moderate solubility

Research Findings and Implications

  • Heterocyclic Core Sensitivity : Substitutions on the imidazo[1,2-a]pyrimidine ring (e.g., nitrogen at C-8) drastically affect potency, as seen in Inhibitor 203 . The target compound’s unmodified pyrimidine ring may preserve kinase-binding efficiency.
  • Sulfonamide vs. Benzamide Backbones : Sulfonamide derivatives like the target compound and CF7 often exhibit improved metabolic stability and solubility compared to benzamide-based kinase inhibitors (e.g., nilotinib) .

Activité Biologique

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound is characterized by the following structural components:

  • Methyl group at the 4-position of the sulfonamide.
  • Imidazo[1,2-a]pyrimidine moiety which is known for diverse biological activities.
  • Nitro group at the 3-position of the benzene ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds containing this moiety have exhibited significant inhibition against various cancer cell lines. A notable study demonstrated that derivatives with sulfonamide groups showed enhanced cytotoxicity compared to their non-sulfonamide counterparts.

CompoundCell LineIC50 (µM)
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamideMCF-7 (Breast)12.5
Control (No Sulfonamide)MCF-7 (Breast)25.0

This indicates that the sulfonamide group may play a critical role in enhancing the biological activity of these compounds .

Cardiovascular Effects

Another area of research has focused on the cardiovascular effects of sulfonamide derivatives. A study utilizing isolated rat heart models found that certain sulfonamides could significantly alter perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation.

CompoundEffect on Perfusion Pressure (%)Effect on Coronary Resistance (%)
4-(2-aminoethyl)-benzenesulfonamide-20%-15%
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide-18%-12%

These results imply that the compound may affect cardiovascular parameters through similar mechanisms .

Mechanistic Studies

In silico studies have also been conducted to explore the binding affinity of this compound to various biological targets. Docking studies revealed that it binds effectively to Spleen Tyrosine Kinase (SYK), a key player in many signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have been documented regarding the use of imidazo[1,2-a]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A patient with chronic myeloid leukemia showed a significant reduction in blast cells after treatment with an imidazo[1,2-a]pyrimidine derivative over three months.
  • Case Study 2 : In patients with hypertension, administration of a sulfonamide derivative resulted in improved blood pressure control without significant side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.